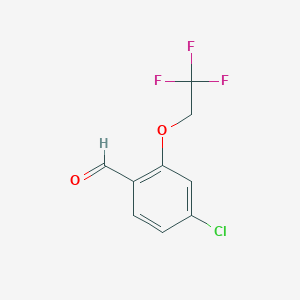

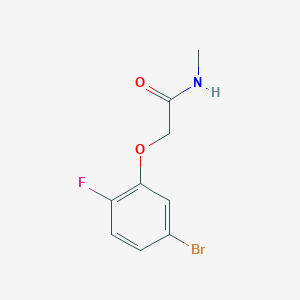

1-(4-Iodobenzyl)-1H-pyrazol-4-ol

Vue d'ensemble

Description

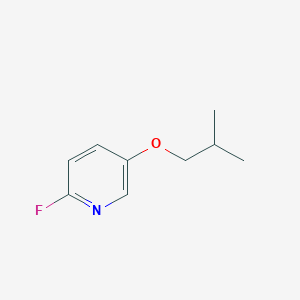

“1-(4-Iodobenzyl)-1H-pyrazol-4-ol” is a chemical compound used in laboratory settings . It is also known as “(4-Iodobenzyl)-1H-pyrazole” and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of “1-(4-Iodobenzyl)piperidine” involved the reaction of 1 (0.5 g, 1.4 mmol) and potassium carbonate (0.6 g, 4.2 mmol) in dimethylformamide (15 mL) with a catalytic amount of sodium iodide and 4-iodobenzyl bromide (0.5 g, 1.5 mmol). The solution was stirred overnight .Applications De Recherche Scientifique

Sequential Functionalization of Pyrazole 1-Oxides

Pyrazole 1-oxides, including 1-(4-Iodobenzyl)-1H-pyrazol-4-ol, have been utilized in the sequential functionalization process. This involves regioselective metalation and transmetalation with palladium-catalyzed cross-coupling, allowing the synthesis of various substituted pyrazoles (Paulson et al., 2002).

Synthesis of Heterocyclic Analogues of Xanthone

The compound plays a role in the efficient synthesis of [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, important heterocyclic analogues of xanthone. This synthesis involves reactions with different o-halopyridinecarbonyl chlorides (Eller et al., 2006).

Antipsychotic Potential

Research has explored the synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives of 1-(4-Iodobenzyl)-1H-pyrazol-4-ol, as potential antipsychotic agents. These compounds showed activity in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Prostate Cancer Antigen-1 (PCA-1/ALKBH3) Inhibitors

Derivatives of 1-(4-Iodobenzyl)-1H-pyrazol-4-ol have been synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), suggesting potential in developing anti-prostate cancer drugs (Nakao et al., 2014).

COX-2 Inhibitors

The compound has been used in the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, investigated as potential COX-2 inhibitors. This research highlights its role in developing novel anti-inflammatory agents (Patel et al., 2004).

Structural and Conformational Analysis

1-(4-Iodobenzyl)-1H-pyrazol-4-ol has been studied for its structural and conformational properties using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. This research provides valuable insights into the compound's molecular characteristics (Yang et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds have been found to interact withfibroblast activating protein (FAP) . FAP is a cell surface serine protease expressed at high levels in activated fibroblasts during tissue remodeling and cancer .

Mode of Action

It can be inferred from related compounds that it may interact with its target protein, potentially leading to changes in the protein’s function .

Biochemical Pathways

Given its potential interaction with fap, it may influence pathways related to tissue remodeling and cancer progression .

Result of Action

If it does interact with fap as suggested, it could potentially influence cellular processes related to tissue remodeling and cancer progression .

Propriétés

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOOCKQKEVGGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodo-benzyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1411925.png)

methylamine](/img/structure/B1411937.png)

![(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B1411941.png)